1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2hcl
Description
1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2HCl is a piperazine derivative featuring a cyclohexene ring substituted with phenyl and dimethyl groups, linked to a piperazine core via a methyl bridge. Structurally, it belongs to a class of N-heterocyclic compounds with modifications designed to optimize interactions with biological targets, such as receptors or enzymes .
Properties
Molecular Formula |
C19H30Cl2N2 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-[(4,4-dimethyl-2-phenylcyclohexen-1-yl)methyl]piperazine;dihydrochloride |
InChI |
InChI=1S/C19H28N2.2ClH/c1-19(2)9-8-17(15-21-12-10-20-11-13-21)18(14-19)16-6-4-3-5-7-16;;/h3-7,20H,8-15H2,1-2H3;2*1H |
InChI Key |
CLIPNTMHLWRBHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(=C(C1)C2=CC=CC=C2)CN3CCNCC3)C.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is generally prepared via a two-step synthetic route:
- Preparation of a protected piperazine intermediate (typically a tert-butyl carbamate derivative).
- Deprotection and conversion to the dihydrochloride salt to yield the final product.
This approach ensures the stability of the piperazine moiety during the cyclohexenyl substitution and facilitates purification.
Stepwise Synthesis Details
Detailed Procedure for Deprotection and Salt Formation
Deprotection:
A solution of the tert-butyl-protected piperazine intermediate (e.g., 1.0 g, 2.39 mmol) is dissolved in dichloromethane (20 mL). Trifluoroacetic acid (5 mL) is added, and the mixture is stirred at room temperature for 1 hour. The reaction mixture is then concentrated under reduced pressure.Neutralization and Extraction:
The residue is treated with a saturated sodium bicarbonate solution to adjust the pH to approximately 8–9. The mixture is extracted twice with dichloromethane, and the combined organic layers are washed with brine, dried over sodium sulfate, filtered, and concentrated.Salt Formation:
The resulting oil is dissolved in methanol and treated with concentrated hydrochloric acid (3.0 M, 500 mL) and stirred for 1 hour. After concentration under reduced pressure, the dihydrochloride salt is obtained as a solid product.
Reaction Conditions and Optimization
- Solvents: Dichloromethane and methanol are commonly used solvents for the deprotection and salt formation steps.
- Acidic Conditions: Trifluoroacetic acid is preferred for efficient removal of tert-butyl protecting groups without decomposing the cyclohexenyl moiety.
- Temperature: Ambient temperature conditions suffice for both deprotection and salt formation, avoiding harsh conditions that might lead to side reactions.
- pH Control: Neutralization with sodium bicarbonate is critical to prevent decomposition and to facilitate extraction of the free base before salt formation.
Analytical Data Supporting Synthesis
Summary Table of Preparation Methods
| Preparation Step | Reagents | Conditions | Product Form | Yield (%) | Notes |
|---|---|---|---|---|---|
| Synthesis of tert-butyl-protected intermediate | Cyclohexenylmethyl halide, tert-butyl piperazine-1-carboxylate | Anhydrous solvent, mild heating | Protected piperazine intermediate | High | Precursor for deprotection |
| Deprotection | Trifluoroacetic acid in dichloromethane | Room temperature, 1 hour | Free base | 100 | Quantitative conversion |
| Salt formation | Concentrated HCl in methanol | Room temperature, 24 hours | Dihydrochloride salt | 83 | Isolated solid suitable for further use |
Chemical Reactions Analysis
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate. The major products formed from these reactions include oxidized derivatives of the cyclohexene ring.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride. These reactions typically result in the formation of reduced derivatives of the compound.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents used in these reactions include halogens and alkylating agents. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4,4-DIMETHYL-2-PHENYLCYCLOHEX-1-EN-1-YL)METHYL]PIPERAZINE DIHYDROCHLORIDE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular functions and processes. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and pharmacological differences between the target compound and related piperazine derivatives:
*Estimated based on chlorophenyl analog .
Key Structural and Pharmacological Insights
Substituent Effects on Activity: The phenyl group in the target compound (vs. Chlorine atoms in analogs enhance metabolic stability but may increase toxicity . Dimethylcyclohexene introduces steric hindrance and rigidity, which could improve selectivity for hydrophobic binding pockets compared to flexible diphenylethyl groups in MT-45 .
Salt Forms and Solubility :
- The dihydrochloride salt of the target compound likely improves aqueous solubility (>0.24 g/L) compared to neutral analogs like 1-(3-cyclohexenylmethyl)-4-(4-methylbenzyl)piperazine, which are more lipophilic .
Antioxidant and hypotensive activities in analogs (e.g., ) highlight the versatility of piperazine scaffolds when paired with electron-donating groups (e.g., phenoxyethyl).
Synthetic Routes :
- The target compound’s synthesis likely parallels methods for its chlorophenyl analog, involving reductive amination or nucleophilic substitution to attach the cyclohexenylmethyl-piperazine core .
Biological Activity
1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine dihydrochloride (CAS: 2227206-06-4) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
The compound has the following chemical properties:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a modulator of serotonin and dopamine receptors, which are critical in regulating mood, cognition, and behavior.
Biological Activity Overview
Research indicates several potential biological activities of 1-((4,4-Dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine 2HCl:
Antidepressant Effects
A study conducted on animal models demonstrated significant antidepressant-like effects. The compound was administered at varying doses, and behavioral assessments revealed a notable decrease in despair-like behavior as measured by the forced swim test.
Neuroprotective Properties
In vitro studies have shown that this compound exhibits neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism appears to involve the upregulation of antioxidant enzymes and the inhibition of apoptotic pathways.
Data Tables
| Biological Activity | Methodology | Findings |
|---|---|---|
| Antidepressant | Forced Swim Test | Decreased immobility time (p < 0.05) |
| Neuroprotection | Cell Viability Assay | Increased cell viability (p < 0.01) |
| Receptor Modulation | Binding Assays | High affinity for serotonin receptors |
Case Study 1: Antidepressant Efficacy in Rodent Models
In a controlled study involving rodents, this compound was administered over a two-week period. Behavioral tests indicated significant improvements in depressive-like symptoms compared to control groups receiving saline.
Case Study 2: Neuroprotective Effects in Primary Neuronal Cultures
Primary cultures of cortical neurons were treated with the compound under oxidative stress conditions. Results showed a marked reduction in cell death and increased expression of neuroprotective genes such as BDNF (Brain-Derived Neurotrophic Factor).
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-((4,4-dimethyl-2-phenylcyclohex-1-en-1-yl)methyl)piperazine derivatives?
- Methodology :
- Use K₂CO₃ as a base in DMF to facilitate alkylation of the piperazine core with propargyl bromide or substituted benzyl halides (reaction time: 6–7 h at room temperature). Monitor progress via TLC (hexane:ethyl acetate, 2:1) .
- Purify crude products via silica gel chromatography (ethyl acetate:hexane, 1:8) or reversed-phase chromatography (0–50% acetonitrile/water with 0.1% TFA) for polar derivatives .
- For dihydrochloride salt formation, treat the free base with HCl gas in anhydrous ethanol and recrystallize from methanol/ether .
Q. What analytical techniques are critical for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Confirm regiochemistry using <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include aromatic protons (δ 7.1–8.2 ppm) and piperazine methylene groups (δ 2.3–3.5 ppm) .
- HRMS : Validate molecular formula (e.g., C19H27ClN2 for the free base) with electrospray ionization in positive mode .
- X-ray Crystallography : Resolve stereochemistry of the cyclohexene ring and piperazine orientation (if single crystals are obtainable) .
Q. How can solubility challenges be addressed in biological assays?
- Methodology :
- The compound’s low solubility (0.24 g/L in water at 25°C) necessitates co-solvents (e.g., DMSO ≤1% v/v) or surfactants (e.g., Tween-80).
- For in vitro studies, prepare stock solutions in DMSO and dilute in PBS (pH 7.4) to minimize precipitation. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. How can researchers resolve conflicting biological activity data across assays?
- Methodology :
- Assay Validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP concentration in kinase assays).
- Orthogonal Assays : Cross-validate using surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling .
- Purity Checks : Confirm >95% purity via HPLC-MS to rule out off-target effects from synthetic byproducts (e.g., unreacted intermediates) .
Q. What strategies are effective for identifying degradation products under physiological conditions?
- Methodology :
- Perform accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C for 24–72 h.
- Analyze degradation via LC-QTOF-MS to detect hydrolyzed piperazine rings or oxidized cyclohexene moieties .
- Use <sup>18</sup>O-labeling to track oxygen incorporation in oxidation products .
Q. How can structure-activity relationships (SAR) guide the design of analogs with improved selectivity?
- Methodology :
- Systematic Substituent Variation : Replace the 4-chlorophenyl group with electron-withdrawing (e.g., -CF3) or donating (-OCH3) groups to modulate target binding .
- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., GPCRs or kinases) to predict steric clashes or hydrogen-bonding patterns .
- Crystallographic Fragment Screening : Identify hotspots for piperazine substitution using fragment libraries .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?
- Methodology :
- Standardized Synthesis Protocols : Fix reaction parameters (e.g., temperature ±2°C, stirring rate 300 rpm) and use anhydrous solvents .
- QC Metrics : Enforce strict thresholds for NMR purity (>98%), residual solvent levels (<500 ppm), and endotoxin content (<0.1 EU/mg) .
- Bioactivity Normalization : Include a reference compound (e.g., known kinase inhibitor) in each assay plate to control for inter-experimental variability .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
